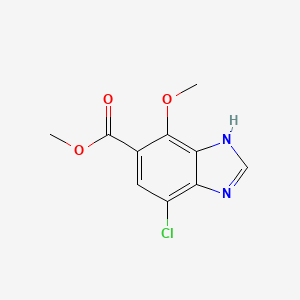
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester
Vue d'ensemble
Description
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester typically involves the reaction of 4-methoxy-1,2-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming more common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Another benzimidazole derivative with similar biological activities.
5,6-Dimethylbenzimidazole: Known for its role as a degradation product of vitamin B12.
2-Chlorobenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
7-Chloro-4-methoxybenzimidazole-5-carboxylic acid methyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9ClN2O3 |
|---|---|
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
methyl 7-chloro-4-methoxy-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-9-5(10(14)16-2)3-6(11)7-8(9)13-4-12-7/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
ADLOHEVIAUVTIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1C(=O)OC)Cl)N=CN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













